molecular formula C22H20N4O2 B14927829 N-(2-methoxyphenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(2-methoxyphenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14927829
M. Wt: 372.4 g/mol
InChI Key: SXTNYKABCZCFMK-UHFFFAOYSA-N
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Description

N~4~-(2-METHOXYPHENYL)-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. These compounds are known for their diverse pharmacological properties and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is fused with various functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-METHOXYPHENYL)-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multistep processes. One common method includes the Friedlander condensation of 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-cabaldehyde with cyanoacetamide . This reaction is carried out under specific conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N~4~-(2-METHOXYPHENYL)-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N~4~-(2-METHOXYPHENYL)-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N4-(2-METHOXYPHENYL)-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as:

Uniqueness

N~4~-(2-METHOXYPHENYL)-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H20N4O2/c1-14-13-17(22(27)24-18-11-7-8-12-19(18)28-3)20-15(2)25-26(21(20)23-14)16-9-5-4-6-10-16/h4-13H,1-3H3,(H,24,27)

InChI Key

SXTNYKABCZCFMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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